3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
3-(3-Methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by methoxy substitutions at the 3- and 4-positions of the aryl groups attached to the pyrazoloquinoline core. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, and enzyme-inhibitory properties . Its structure combines a pyrazole ring fused with a quinoline system, with methoxy groups contributing to electronic and steric effects that modulate biological interactions.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c1-28-18-12-10-17(11-13-18)27-24-20-8-3-4-9-22(20)25-15-21(24)23(26-27)16-6-5-7-19(14-16)29-2/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPUJHVWGDRTEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the use of a modified Skraup reaction, which is a well-known procedure for synthesizing quinoline derivatives. This reaction involves the condensation of aniline derivatives with glycerol under acidic conditions, often facilitated by microwave irradiation to improve yields and reaction times .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. Additionally, its ability to intercalate into DNA can disrupt replication and transcription processes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Pyrazolo[4,3-c]quinoline derivatives exhibit varied biological activities depending on substituent patterns. Below is a comparative analysis of the target compound with structurally related analogs:
Substituent Effects on Anti-Inflammatory Activity
- 3-Amino-4-(4-Hydroxyphenylamino)-1H-Pyrazolo[4,3-c]quinoline (2i): Displays potent anti-inflammatory activity with an IC50 of 0.42 μM against LPS-induced NO production, comparable to the control drug 1400W. The hydroxyl group at the 4-position may improve hydrogen-bonding interactions with enzymes .
- 3-(4-Methylphenyl)-1-Phenyl-1H-Pyrazolo[4,3-c]quinoline: Lacks polar substituents, resulting in reduced anti-inflammatory efficacy compared to amino- or hydroxyl-bearing analogs .
Structural Modifications and Pharmacological Outcomes
Key Observations :
- Amino vs. Methoxy Substitutions: Amino groups (e.g., 2i, 2m) significantly enhance anti-inflammatory activity compared to methoxy derivatives, likely due to stronger hydrogen-bonding and electron-donating effects .
- Fluorine and Chlorine Substituents : Halogenated analogs (e.g., C350-0671) show specificity for bacterial enzymes, suggesting that electron-withdrawing groups may improve target selectivity .
- Dual Methoxy Groups : The target compound’s methoxy substituents may reduce metabolic degradation compared to hydroxylated analogs but could also decrease affinity for polar enzyme active sites .
Biological Activity
3-(3-Methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H18N2O2
- Molecular Weight : 306.36 g/mol
- Structure : The compound features a pyrazoloquinoline backbone with methoxyphenyl substituents that may enhance its biological activity.
Anticancer Activity
Recent studies have indicated that pyrazolo[4,3-c]quinolines exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization, which disrupts microtubule dynamics necessary for mitosis. This action leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Case Study: In Vitro Analysis
In a study assessing the efficacy of related compounds, derivatives showed IC50 values ranging from 0.08 to 12.07 µM against different cancer cell lines. The docking simulations suggested that the methoxy groups facilitate binding to the colchicine site on tubulin, enhancing the compound's efficacy against cancer cells .
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties, which are crucial in treating diseases characterized by chronic inflammation.
- Mechanism : The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha.
Research Findings
A study highlighted that related pyrazolo compounds significantly reduced inflammation markers in animal models of arthritis, suggesting a potential therapeutic application for inflammatory diseases .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (PK) and toxicity profile is essential for evaluating the safety and efficacy of 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline.
- Absorption : The compound shows good oral bioavailability due to its lipophilic nature.
- Metabolism : It is primarily metabolized in the liver through cytochrome P450 enzymes.
- Excretion : Renal excretion is the primary route for elimination.
- Toxicity : Preliminary toxicological assessments indicate low toxicity at therapeutic doses; however, further studies are required to establish a comprehensive safety profile.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
